3-(Methylsulfonyl)propan-1-amine

Vue d'ensemble

Description

3-(Methylsulfonyl)propan-1-amine, also known as 3-MSP, is a versatile organic compound with a range of applications in science and industry. It is a colorless, odorless liquid with a boiling point of 105°C (221°F) and a melting point of -42°C (-44°F). 3-MSP is a key intermediate in the production of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as a starting material for the production of a range of other compounds. In addition, 3-MSP has attracted considerable interest in recent years due to its potential applications in biochemistry, medicine, and other fields.

Applications De Recherche Scientifique

Antifouling and Hemocompatibility

Polysulfobetaines, such as those derived from 3-(Methylsulfonyl)propan-1-amine, are notable for their antifouling properties and hemocompatibility. These polymers, synthesized using postpolymerization modification, demonstrate stimulus-responsive behavior, making them valuable in various biomedical applications (Woodfield et al., 2014).

Radiolysis Products Identification

The compound has been used in studies identifying radiolysis products of certain pharmaceuticals. This involves using chromatographic and spectroscopic methods to separate and identify the degradation products formed during radiolysis, contributing to our understanding of drug stability (Marciniec et al., 2010).

Sulfonylation in Organic Synthesis

It plays a role in the sulfonylation of alcohols, a crucial reaction in organic synthesis. The process is noted for its safety and efficiency, highlighting the compound's utility in large-scale chemical production (Tanabe et al., 1995).

Nanocatalyst Development

In nanotechnology, derivatives of this compound are used to develop magnetic nanocatalysts. These catalysts are employed in the synthesis of complex organic compounds, demonstrating the compound's versatility in facilitating chemical reactions at the nanoscale (Ghasemzadeh & Akhlaghinia, 2017).

Corrosion Inhibition

Derivatives of this compound are synthesized for their potential in inhibiting corrosion of metals. This application is particularly significant in industrial contexts where metal longevity and integrity are critical (Gao, Liang, & Wang, 2007).

Advanced Chemical Synthesis

The compound is integral in the synthesis of various complex organic structures, including β-methylsulfonylated N-heterocycles. This demonstrates its importance in the creation of novel chemical entities for various applications (He et al., 2020).

Catalytic Applications

It's used in the development of catalysts for various chemical reactions. This includes facilitating the formylation of alcohols and amines, illustrating its role in enhancing the efficiency of chemical processes (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Material Science and Surface Modification

The compound is also used in the modification of surfaces, particularly in the field of material science. This includes the modification of microfluidic devices, demonstrating its utility in the fabrication of advanced materials and devices (Soper et al., 2002).

Propriétés

IUPAC Name |

3-methylsulfonylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-8(6,7)4-2-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYFSHOLLKVPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

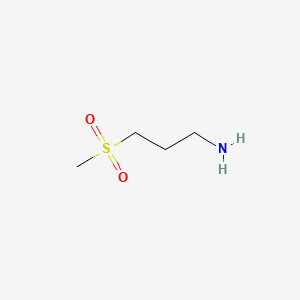

CS(=O)(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)